molecular formula C21H25NO B1613249 2,5-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-05-8

2,5-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No.: B1613249
CAS No.: 898775-05-8
M. Wt: 307.4 g/mol
InChI Key: HBBJRNQOSIQFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-piperidinomethylbenzene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzophenone core can also absorb UV light, making it useful in photochemical applications .

Comparison with Similar Compounds

    Benzophenone: A simpler analog without the piperidine and methyl groups.

    4’-Piperidinomethyl benzophenone: Lacks the methyl groups on the benzene ring.

    2,5-Dimethyl benzophenone: Lacks the piperidinomethyl group.

Uniqueness: 2,5-Dimethyl-4’-piperidinomethyl benzophenone is unique due to the presence of both the piperidinomethyl and dimethyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBJRNQOSIQFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642694
Record name (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-05-8
Record name (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-4'-piperidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-4'-piperidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.